molecular formula C18H25ClN2O4S B298629 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Katalognummer B298629
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: XJKZAKFTINWYJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide exerts its anti-cancer effects by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide disrupts B-cell receptor signaling and downstream pathways, leading to decreased proliferation and survival of B-cell lymphoma cells.
Biochemical and Physiological Effects:
4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents in preclinical models, making it a potentially valuable combination therapy. However, 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has some limitations as a research tool, including its cost and availability, as well as the need for specialized equipment and expertise to perform the necessary assays.

Zukünftige Richtungen

There are several potential future directions for research on 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One area of interest is the development of combination therapies that include 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide and other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy drugs. Another area of interest is the investigation of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in other B-cell malignancies, such as mantle cell lymphoma or Waldenstrom macroglobulinemia. Additionally, further studies are needed to elucidate the mechanism of action of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide and to identify potential biomarkers of response to therapy.

Synthesemethoden

The synthesis of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide involves several chemical reactions, including the condensation of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)amine, followed by the addition of a base, such as potassium carbonate, to form the final product. The synthesis of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been optimized to improve yield and purity, making it a viable candidate for further development.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have demonstrated that 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In vivo studies have shown that 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide reduces tumor growth in mouse models of CLL and NHL, and enhances the efficacy of other anti-cancer agents.

Eigenschaften

Produktname

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Molekularformel

C18H25ClN2O4S

Molekulargewicht

400.9 g/mol

IUPAC-Name

4-chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C18H25ClN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h6-9,16H,1-5,10-14H2

InChI-Schlüssel

XJKZAKFTINWYJT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.